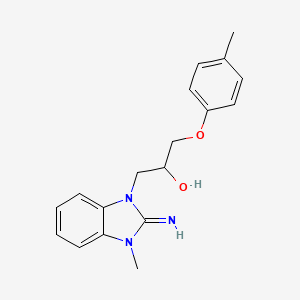![molecular formula C20H18BrN3O3 B11616887 Ethyl 4-{[4-(acetylamino)phenyl]amino}-6-bromoquinoline-3-carboxylate](/img/structure/B11616887.png)
Ethyl 4-{[4-(acetylamino)phenyl]amino}-6-bromoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using a Friedländer synthesis, which involves the condensation of an o-aminoacetophenone with an aldehyde or ketone under acidic or basic conditions.
Acetamidation: The acetamidophenyl group can be introduced through a nucleophilic substitution reaction, where an acetamidophenylamine reacts with the brominated quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in the acetamidophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Substitution: Various substituted quinoline derivatives
Reduction: Aminoquinoline derivatives
Oxidation: Quinoline N-oxide derivatives
Aplicaciones Científicas De Investigación
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its quinoline core.
Biological Research: Used as a probe to study biological pathways and interactions involving quinoline derivatives.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline-based compounds.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cellular processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.
Pathways: The compound may inhibit the replication of DNA or RNA, leading to the death of bacterial or cancer cells. It can also interfere with the electron transport chain in malaria parasites, leading to their death.
Comparación Con Compuestos Similares
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties and applications.
Ethyl 6-bromoquinoline-3-carboxylate: A simpler derivative without the acetamidophenyl group, used in different chemical reactions.
Conclusion
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE is a versatile compound with significant potential in medicinal chemistry, biological research, and material science. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C20H18BrN3O3 |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
ethyl 4-(4-acetamidoanilino)-6-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H18BrN3O3/c1-3-27-20(26)17-11-22-18-9-4-13(21)10-16(18)19(17)24-15-7-5-14(6-8-15)23-12(2)25/h4-11H,3H2,1-2H3,(H,22,24)(H,23,25) |
Clave InChI |
WGYJLPUCRUIFGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)NC(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11616806.png)
![4-bromo-N-{(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11616810.png)
![5-chloro-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11616812.png)
![6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11616828.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B11616832.png)
![ethyl 4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B11616840.png)
![Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11616844.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11616847.png)
![N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11616851.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616857.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616858.png)

![7-butan-2-yl-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616875.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616886.png)
